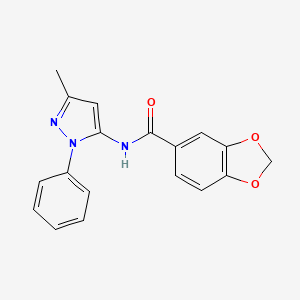

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-12-9-17(21(20-12)14-5-3-2-4-6-14)19-18(22)13-7-8-15-16(10-13)24-11-23-15/h2-10H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPQHMYKEAEHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-oxy-dithiomethyl butyrate with phenylhydrazine under acid catalysis.

Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a coupling reaction with the pyrazole intermediate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to avoid the use of highly toxic or expensive reagents. The reaction steps are designed to be short, safe, and convenient, making the method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Pharmacological and Functional Implications

Bioactivity Trends

- Pyrazole Derivatives: Compounds like 3a–3d () are often evaluated for antimicrobial activity due to chloro and cyano substituents, which enhance lipophilicity and membrane penetration .

- Benzodioxole Derivatives : The benzodioxole group in compounds like 5bd () may improve metabolic stability and binding affinity to enzyme active sites, as seen in antitubercular and anticancer agents .

Structural-Activity Relationships (SAR)

- Substituent Effects :

- Benzodioxole vs. Thiazole : Benzodioxole’s planar structure may favor π-π stacking in biological targets, whereas thiazole analogs (e.g., 5bd) introduce hydrogen-bonding capabilities .

Biological Activity

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C17H16N4O3

This compound contains a pyrazole ring and a benzodioxole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide may involve several mechanisms:

- G Protein-Coupled Receptors (GPCRs) : Compounds similar to this one have been shown to interact with GPCRs, which play critical roles in cellular signaling. They can modulate pathways related to inflammation, pain, and other physiological responses .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

- Antioxidant Activity : Many pyrazole derivatives exhibit antioxidant properties, which can help mitigate oxidative stress in cells and tissues.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

In a study examining the antioxidant capacity of various pyrazole derivatives, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide demonstrated significant free radical scavenging activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) and showed a dose-dependent response, indicating its potential as a therapeutic agent for oxidative stress-related disorders .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests that it may be beneficial in treating inflammatory diseases .

Case Study 3: Anticancer Activity

Research has also focused on the anticancer properties of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide. In vitro studies revealed that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. This finding supports its potential as a chemotherapeutic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carboxamide?

- Methodological Answer : The synthesis typically involves coupling the pyrazole and benzodioxole moieties via amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide-based coupling agents (e.g., EDC/HCl) with a catalyst like DMAP.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and solubility.

- Monitoring : Thin Layer Chromatography (TLC) with UV visualization or iodine staining tracks reaction progress .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

- Yield optimization : Adjust stoichiometry (1.2:1 ratio of acid to amine) and temperature (60–80°C).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to verify substituent positions (e.g., methyl group at pyrazole-C3, benzodioxole protons at δ 6.8–7.2 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm) and benzodioxole C-O-C vibrations (~1250 cm).

- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]) matches the theoretical mass.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution, incorporating restraints for disordered benzodioxole or pyrazole rings. Anisotropic displacement parameters refine thermal motion .

- Validation : Check for R-factor convergence (<5%) and analyze residual electron density maps to identify unresolved solvent molecules.

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Dose-response curves : Perform triplicate experiments with IC values calculated via nonlinear regression.

- Mechanistic studies : Combine SPR (surface plasmon resonance) for binding affinity and molecular docking (AutoDock Vina) to correlate structure-activity relationships (SAR) .

Q. How can computational modeling predict metabolic stability and off-target interactions?

- Methodological Answer :

- ADME prediction : Use SwissADME to calculate logP (~3.5) and cytochrome P450 interactions.

- Docking simulations : Target enzymes like CYP3A4 (PDB ID: 1TQN) to identify potential metabolic hotspots.

- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding mode stability in aqueous environments .

Experimental Design & Data Analysis

Q. How to design experiments to elucidate the compound’s mechanism of action in neurological targets?

- Methodological Answer :

- In vitro : Patch-clamp electrophysiology on TRP channels (e.g., TRPV1) to measure ion flux inhibition.

- In vivo : Behavioral assays (e.g., von Frey test for analgesia) in rodent models, paired with CSF sampling for pharmacokinetic profiling .

- Data integration : Use GraphPad Prism for ANOVA analysis of dose-dependent effects.

Q. What analytical methods resolve synthetic byproducts or degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.